molecular formula C20H13BrClN5O B029320 6-Desamino 6-Chloro Etravirine CAS No. 269055-76-7

6-Desamino 6-Chloro Etravirine

Cat. No. B029320
CAS RN: 269055-76-7
M. Wt: 454.7 g/mol
InChI Key: ODWHQRYHASBLKO-UHFFFAOYSA-N
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Description

6-Desamino 6-Chloro Etravirine is an intermediate in the production of Etravirine . It has a molecular formula of C20H13BrClN5O and a molecular weight of 454.71 .


Molecular Structure Analysis

The molecular structure of 6-Desamino 6-Chloro Etravirine is represented by the formula C20H13BrClN5O . More detailed structural analysis would require additional resources.


Physical And Chemical Properties Analysis

6-Desamino 6-Chloro Etravirine has a molecular weight of 454.71 and a molecular formula of C20H13BrClN5O . Additional physical and chemical properties were not found in the available resources.

Mechanism of Action

Target of Action

6-Desamino 6-Chloro Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections . The primary target of this compound is the reverse transcriptase enzyme of human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

6-Desamino 6-Chloro Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.

Biochemical Pathways

The compound’s action primarily affects the replication pathway of the HIV-1 virus. By inhibiting the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, a crucial step in the viral replication process . This disruption in the replication pathway leads to a decrease in the production of new virus particles.

Pharmacokinetics

Etravirine, the parent compound of 6-Desamino 6-Chloro Etravirine, has a pharmacokinetic profile that supports twice-daily dosing . It exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of the reverse transcriptase enzyme, which leads to a decrease in the production of new virus particles . At the cellular level, this results in a reduction of the viral load within the infected cells and overall in the body.

Future Directions

As an intermediate in the production of Etravirine, 6-Desamino 6-Chloro Etravirine plays a role in the treatment of HIV-1 infection . The future directions of this compound will likely be tied to advancements in antiretroviral therapies.

properties

IUPAC Name

4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWHQRYHASBLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471895
Record name 6-Desamino 6-Chloro Etravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269055-76-7
Record name 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269055-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Desamino 6-Chloro Etravirine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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